MTH-DL-Proline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: MTH-DL-Proline can be synthesized through the reaction of proline with methylthiohydantoin. The process typically involves the following steps:
Formation of Methylthiohydantoin: Methylthiohydantoin is synthesized by reacting methyl isothiocyanate with hydantoin under controlled conditions.
Coupling Reaction: The methylthiohydantoin is then coupled with proline in the presence of a suitable catalyst, such as a base or an acid, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale Synthesis of Methylthiohydantoin: Using industrial reactors to produce methylthiohydantoin in bulk.
Coupling with Proline: The coupling reaction is carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: MTH-DL-Proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthiohydantoin group to a thiol group.
Substitution: The methylthiohydantoin group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
MTH-DL-Proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including its role in enzyme inhibition and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of MTH-DL-Proline involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Protein Function: Its incorporation into proteins can alter their structure and function.
Affect Cellular Pathways: It can influence various cellular pathways, including those involved in redox homeostasis and stress response.
Comparison with Similar Compounds
MTH-DL-Proline is unique compared to other proline derivatives due to the presence of the methylthiohydantoin group. Similar compounds include:
N-Acetyl-L-Proline: A derivative with an acetyl group instead of a methylthiohydantoin group.
Boc-D-Proline: A derivative with a tert-butoxycarbonyl group.
DL-Dithiothreitol: A compound with two thiol groups, used as a reducing agent.
Uniqueness: this compound’s unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-8-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMNEJAWNNAIBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCCN2C1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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